1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine
Description
Properties
IUPAC Name |
1-[[4-(trifluoromethoxy)phenyl]methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)17-10-3-1-8(2-4-10)5-16-6-9(15)7-16/h1-4,9H,5-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDCZRPDDHNOGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Intermediate: 1-Benzhydrylazetidin-3-yl Methanesulfonate
The synthesis typically starts from 1-benzhydryl-3-azetidinol, which is converted into the corresponding methanesulfonate electrophile (1-benzhydrylazetidin-3-yl methanesulfonate). This intermediate is bench-stable and commercially available, providing a practical starting point for nucleophilic substitution.
Nucleophilic Displacement with Amines
The azetidine methanesulfonate undergoes nucleophilic displacement with amines to afford azetidine-3-amine derivatives. For the target compound, the nucleophile is 4-(trifluoromethoxy)benzylamine or a related amine bearing the 4-(trifluoromethoxy)phenylmethyl group.
Advantages over Alternative Methods
| Feature | Direct Displacement Method | Strain-Release Methodology |
|---|---|---|
| Operational Complexity | Simple "mix-and-heat" | Multi-step, requires low temperatures (-78 °C) and sensitive reagents (PhLi, turbo-Grignard) |
| Substrate Scope | Broad, includes primary and secondary amines, functional groups tolerated | Limited, primary amines incompatible, sensitive to functional groups like carbamates and alcohols |
| Yield | Moderate to high (up to 72% or more) | Moderate (often lower than displacement) |
| Equipment | Standard laboratory setup | Requires flame-dried glassware and inert atmosphere |
| Functional Group Tolerance | High (ethers, halides, free hydroxyl, carbamates, unprotected heterocycles) | Lower, sensitive to many functional groups |
This table highlights the practical benefits of the direct displacement method for preparing azetidine-3-amine derivatives including this compound.
Alternative Preparation Routes
Preparation from Amino Derivatives and Epichlorohydrin/Epibromohydrin
Patent US8207355B2 describes methods for preparing azetidine derivatives by reacting amino derivatives with epichlorohydrin or epibromohydrin in inert solvents. This route can be adapted for azetidine-3-amines with appropriate substituents, including trifluoromethoxyphenylmethyl groups.
Reductive Amination and Other Methods
Other less frequently used methods include reductive amination of azetidin-3-ones or related intermediates, but these tend to be more complex and less efficient for the target compound.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Direct nucleophilic displacement | 1-Benzhydrylazetidin-3-yl methanesulfonate + amine | MeCN, 80 °C, 2 equiv. amine | 27-72% | Broad functional group tolerance, simple |
| Strain-release ring-opening | Azabicyclobutane + amine nucleophile | PhLi at -78 °C, turbo-Grignard | ~45-56% | Sensitive, complex setup, limited amines |
| Amino derivative + epichlorohydrin | Amino derivative + epichlorohydrin/epibromohydrin | Inert solvent, base | Not specified | Patent method, less commonly applied |
| Reductive amination | Azetidin-3-one + amine + reducing agent | Various | Variable | More steps, less straightforward |
Research Findings and Practical Considerations
- The direct displacement approach allows late-stage functionalization of complex molecules, which is valuable in drug discovery.
- The reaction tolerates sensitive groups such as free hydroxyls and unprotected heterocycles, expanding its utility.
- The bench-stable nature of the azetidine methanesulfonate intermediate facilitates storage and scale-up.
- Compared to strain-release methods, the direct displacement is operationally simpler, safer, and more reproducible.
Chemical Reactions Analysis
1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Drug Development
The compound's structural characteristics suggest potential interactions with specific biological targets, which may lead to pharmacological effects. The trifluoromethoxy group is believed to enhance binding affinity and selectivity towards certain receptors or enzymes, making it a candidate for drug development.
- Binding Affinity Studies : Research has indicated that compounds with similar structures often exhibit significant binding affinities to various receptors, which can be explored to develop new therapeutic agents. Studies focusing on the interactions of 1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine with biological targets are critical for understanding its pharmacodynamics and pharmacokinetics .
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. The trifluoromethoxy substitution can potentially modulate enzyme activity involved in cancer cell proliferation.
Polymer Chemistry
The compound can serve as a building block in the synthesis of novel polymers with enhanced properties due to the presence of the trifluoromethoxy group. Such polymers could exhibit improved thermal stability and chemical resistance.
Coatings and Adhesives
Due to its chemical stability and lipophilicity, this compound can be utilized in formulating advanced coatings and adhesives that require durability and resistance to environmental factors.
Pharmacological Studies
Several studies have been conducted to evaluate the pharmacological potential of this compound. For instance, research focusing on its mechanism of action revealed that it could interact with key molecular targets involved in metabolic pathways .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, which include:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the trifluoromethoxy group via nucleophilic aromatic substitution .
Mechanism of Action
The mechanism of action of 1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares key structural and physicochemical features of 1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine with analogs:
Key Observations:
- Trifluoromethoxy vs. Trifluoromethyl : The OCF₃ group in the target compound increases molecular weight and lipophilicity (higher LogP) compared to the CF₃ analog. This may enhance membrane permeability but reduce aqueous solubility .
- Electronic Effects : The OCF₃ group is more electron-withdrawing than CF₃ due to the oxygen atom, which could lower the basicity of the azetidine amine (pKa ~8.5 vs. ~9.0 for CF₃ analog) .
Structural Diversity in Related Compounds
Azetidine vs. Piperazine/Urea Hybrids
- Urea-Thiazole Hybrids (e.g., 11h) : These compounds exhibit higher molecular weights (>500 Da) and complex hydrogen-bonding networks, which may enhance binding affinity but reduce bioavailability compared to simpler azetidines .
Trifluoromethoxy in Patent Literature
Biological Activity
1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Characterized by a trifluoromethoxy group attached to a phenyl ring and an azetidine moiety, this compound exhibits unique structural features that may enhance its pharmacological properties.
- Chemical Formula : C11H13F3N2O
- Molecular Weight : 246.23 g/mol
- Structural Features : The trifluoromethoxy group contributes to the compound's lipophilicity and stability, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The trifluoromethoxy substitution may enhance binding affinity and selectivity, leading to significant pharmacological effects. Studies have indicated that compounds with similar structural motifs exhibit various biological activities, including anticancer and antiviral properties.
Biological Activity Overview
-
Anticancer Activity :
- Research has shown that azetidine derivatives demonstrate potential in inhibiting cancer cell proliferation. For instance, compounds structurally related to this compound have been found to induce apoptosis in human solid tumor cell lines, such as breast and prostate cancer cells .
- A study reported that certain azetidinone derivatives exhibited significant anticancer activity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, with IC50 values in the nanomolar range .
-
Antiviral Properties :
- Some azetidinone analogs have demonstrated antiviral activity, inhibiting the replication of viruses such as the human coronavirus and cytomegalovirus. The compound's mechanism involves interference with viral replication processes, showcasing its potential as a therapeutic agent against viral infections .
- Enzyme Inhibition :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is informative:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-methyl-1-(pyrazin-2-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}azetidin-3-amine | Contains a pyrazine ring along with the trifluoromethoxy phenyl group | Offers different pharmacological profiles due to the pyrazine ring |
| 1-[4-(trifluoromethyl)phenyl]azetidin-3-amine | Similar core structure but lacks the trifluoromethoxy group | May exhibit different biological activities due to variations in substituents |
This table highlights how variations in molecular structure can lead to diverse biological activities, underscoring the importance of specific functional groups like trifluoromethoxy in enhancing therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their mechanisms:
- Study on Anticancer Activity :
- Antiviral Activity Evaluation :
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, azetidin-3-amine can react with 4-(trifluoromethoxy)benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound. Reaction optimization should focus on solvent polarity (e.g., acetonitrile vs. DMF) and temperature (40–80°C) to improve yield and minimize side products like over-alkylation. Characterization via ¹⁹F NMR can confirm trifluoromethoxy group integrity .
Q. How can spectroscopic techniques (NMR, MS) confirm the structural identity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the azetidine ring protons (δ 3.0–3.5 ppm as multiplet) and benzylic CH₂ group (δ 3.7–4.0 ppm). The trifluoromethoxy group’s electron-withdrawing effect deshields adjacent aromatic protons (δ 7.2–7.6 ppm).
- ¹³C NMR : The CF₃O group shows a distinct quartet near δ 120 ppm (J ≈ 320 Hz).
- HRMS : Calculate exact mass (C₁₁H₁₃F₃N₂O) and compare with experimental m/z (e.g., [M+H]⁺ = 263.0972). Cross-referencing with spectral databases (PubChem) ensures accuracy .
Q. What are the solubility and stability considerations for this compound in experimental settings?
- Methodological Answer : The trifluoromethoxy group enhances lipophilicity, making the compound soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability tests under varying pH (2–12) and temperatures (4°C vs. room temperature) are critical. Use inert atmospheres (N₂/Ar) to prevent oxidation of the azetidine ring. LC-MS monitoring over 24–72 hours can assess degradation .
Advanced Research Questions
Q. How can computational modeling identify potential biological targets for this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like G-protein-coupled receptors (GPCRs) or kinases. Validate predictions with in vitro assays:
- Kinase inhibition : Screen against a panel of 50+ kinases at 10 µM.
- GPCR binding : Radioligand displacement assays (e.g., ³H-labeled antagonists). Compare results with structurally similar compounds (e.g., piperidine analogs in ) to refine structure-activity relationships (SAR).
Q. How should researchers address contradictory cytotoxicity data across different cell lines?
- Methodological Answer :
- Dose-response profiling : Test IC₅₀ values in 3+ cell lines (e.g., HEK293, HeLa, HepG2) to identify cell-type specificity.
- Mechanistic studies : Assess mitochondrial membrane potential (JC-1 staining) and caspase-3/7 activation to differentiate apoptosis from necrosis.
- Metabolic stability : Use liver microsomes to evaluate cytochrome P450-mediated detoxification, which may explain variability .
Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
- Methodological Answer :
- Prodrug modification : Introduce ester or carbamate groups on the azetidine amine to enhance oral bioavailability.
- Plasma protein binding : Measure fraction unbound (fu) via equilibrium dialysis; aim for fu > 1% to ensure tissue penetration.
- Metabolite identification : Use LC-HRMS to detect Phase I/II metabolites in hepatocyte incubations. Block metabolic hotspots (e.g., N-methylation) via structural tweaks .
Q. How can environmental impact assessments be conducted for this compound?
- Methodological Answer :
- PBT analysis : Calculate persistence (hydrolysis half-life), bioaccumulation (log Kow), and toxicity (Daphnia magna EC₅₀) using OECD guidelines.
- Degradation studies : Expose to UV light or soil microcosms; quantify residual compound via HPLC-UV.
- Ecotoxicity modeling : Use ECOSAR v2.2 to predict effects on aquatic organisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
